

Rolofylline in Acute Heart Failure: An Analysis of the PROTECT Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rolofylline

Cat. No.: B1679515

[Get Quote](#)

A Comparative Guide to the Efficacy of **Rolofylline** Versus Placebo

The PROTECT (Placebo-controlled Randomized study of the selective A1 adenosine receptor antagonist **Rolofylline** for patients hospitalized with acute heart failure and volume Overload to assess Treatment Effect on Congestion and renal funcTion) trial was a significant phase III clinical study designed to evaluate the efficacy and safety of **rolofylline** in patients with acute heart failure and renal impairment. This guide provides a detailed comparison of **rolofylline** to placebo based on the experimental data from the PROTECT trial, intended for researchers, scientists, and drug development professionals.

Experimental Protocol: The PROTECT Trial

The PROTECT trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 2,033 patients hospitalized for acute decompensated heart failure with impaired renal function.^{[1][2]}

Patient Population: Eligible participants were adults hospitalized for acute heart failure with signs of fluid overload.^[1] Key inclusion criteria were:

- Hospitalization for heart failure within the previous 24 hours.^[1]
- Impaired renal function, defined as an estimated creatinine clearance between 20 and 80 ml/min.^[1]

- Elevated B-type natriuretic peptide (BNP) or NT-proBNP levels.

Exclusion criteria included severe pulmonary disease, significant cardiac valve stenosis, and a high risk for seizures.

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either **rolofylline** or a matching placebo.

- **Rolofylline** Group: Received a 30 mg intravenous infusion of **rolofylline** over 4 hours, once daily for up to 3 days.
- Placebo Group: Received a matching intravenous placebo infusion.

Both groups received standard therapy for acute heart failure, including intravenously administered loop diuretics.

Endpoints: The primary endpoint was a composite of treatment success, treatment failure, or no change in clinical status.

- Treatment Success: Defined as moderate to marked improvement in dyspnea at 24 and 48 hours without any criteria for treatment failure.
- Treatment Failure: A composite including death or readmission for heart failure through day 7, worsening heart failure signs and symptoms, or persistent renal impairment. Persistent renal impairment was defined as an increase in serum creatinine of ≥ 0.3 mg/dl from randomization to day 7, confirmed at day 14, or the initiation of dialysis.

Secondary endpoints included the development of persistent renal impairment and the 60-day rate of death or readmission for cardiovascular or renal causes.

Quantitative Data Summary

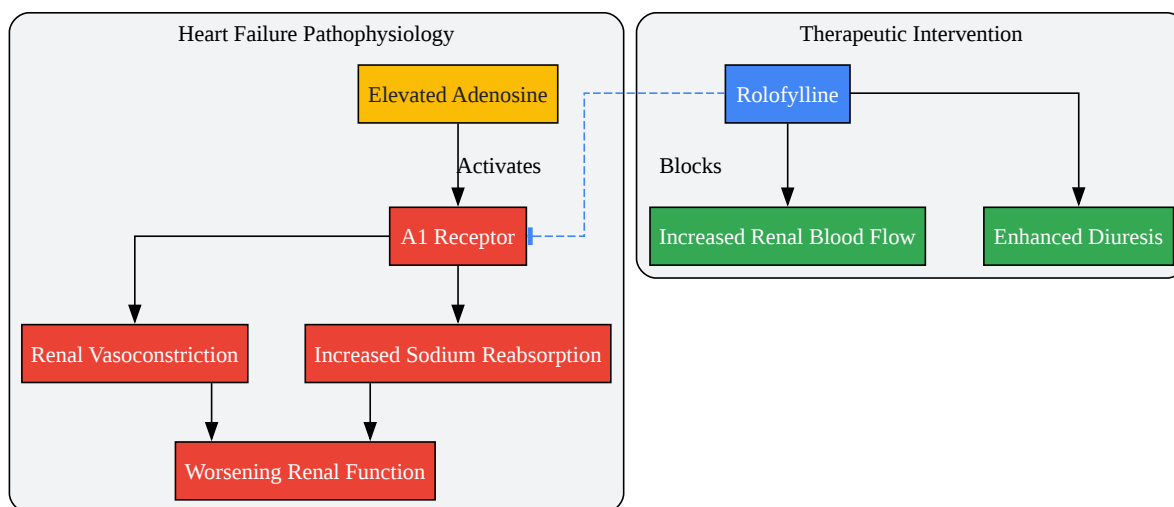
The PROTECT trial did not meet its primary endpoint, showing no significant difference between **rolofylline** and placebo.

Endpoint Category	Outcome	Rolofylline (%)	Placebo (%)	p-value
Primary Endpoint	Treatment Success	40.6	36.0	0.04
Treatment Failure	21.8	19.8	0.30	0.44
No Change	37.5	44.2	NS	
Secondary Endpoints	Persistent Renal Impairment	15.0	13.7	
Death or Readmission by Day 60	30.7	31.9	0.86	NS
Adverse Events	Any Adverse Event	62.9	61.4	
Serious Adverse Events	13.8	14.7	NS	
Seizures	0.8	0	0.02	0.06
Stroke	1.1	0.3		

NS: Not Significant

Mechanism of Action: Adenosine A1 Receptor Antagonism

Rolofylline is a selective adenosine A1-receptor antagonist. In patients with heart failure, elevated plasma adenosine levels contribute to renal vasoconstriction of the afferent arterioles and increased sodium reabsorption in the proximal tubules. By blocking the A1 receptor, **rolofylline** was hypothesized to increase renal blood flow and promote diuresis, thereby alleviating congestion and preserving renal function in patients with acute heart failure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist Rolofylline for Patients Hospitalized With Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function - American College of Cardiology [acc.org]
- 2. Scholars@Duke publication: Effects of the adenosine A1 receptor antagonist rolofylline on renal function in patients with acute heart failure and renal dysfunction: results from PROTECT (Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume Overload to Assess Treatment Effect on Congestion and Renal Function). [scholars.duke.edu]
- To cite this document: BenchChem. [Rolofylline in Acute Heart Failure: An Analysis of the PROTECT Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679515#efficacy-of-rolofylline-compared-to-placebo-in-the-protect-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com